molecular formula C19H16FNO3 B2520077 2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide CAS No. 2034350-69-9

2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide

Cat. No.: B2520077
CAS No.: 2034350-69-9
M. Wt: 325.339
InChI Key: GAIMUNNUXSQNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide is a synthetic acetamide derivative characterized by a 2-fluorophenoxy group linked to an acetamide core and a 4-(furan-3-yl)benzyl substituent. The 2-fluorophenoxy moiety may enhance metabolic stability and binding affinity, while the furan ring contributes to π-π interactions in biological targets. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions, as seen in analogous derivatives .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[4-(furan-3-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c20-17-3-1-2-4-18(17)24-13-19(22)21-11-14-5-7-15(8-6-14)16-9-10-23-12-16/h1-10,12H,11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIMUNNUXSQNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=CC=C(C=C2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as Selectfluor.

    Etherification: The 2-fluorophenol is then reacted with chloroacetic acid to form 2-(2-fluorophenoxy)acetic acid.

    Amidation: The 2-(2-fluorophenoxy)acetic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride. This acyl chloride is then reacted with 4-(furan-3-yl)benzylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

Medicinal Chemistry

  • Pharmaceutical Intermediate : The compound is investigated as a potential pharmaceutical intermediate or active pharmaceutical ingredient due to its unique structural features that may influence biological activity.
  • Anticonvulsant Activity : Similar compounds have shown anticonvulsant effects mediated by benzodiazepine receptors, suggesting that 2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide may also exhibit similar pharmacological properties .
  • Biological Activity : Preliminary studies indicate that this compound may interact with various biological targets, modulating enzyme or receptor activity, which could lead to therapeutic applications .

Industrial Applications

  • Material Science : The compound can serve as a building block in the synthesis of new materials with specific properties, such as polymers or coatings. Its unique fluorine substitution can enhance material stability and performance.
  • Chemical Reactions : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the development of derivatives with tailored functionalities for industrial applications.

Case Studies and Research Findings

  • Biological Screening Studies : Research has indicated that derivatives of similar compounds exhibit significant biological activities, including anticancer properties. For instance, compounds with furan rings have been shown to possess cytotoxic effects against various cancer cell lines .
  • Mechanism of Action Studies : Investigations into the mechanism of action reveal that the compound may affect cellular pathways involved in disease processes, making it a candidate for further pharmacological studies .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s furan-3-yl benzyl group distinguishes it from derivatives with alkyl (e.g., compound 30) or hydroxyl-containing substituents (e.g., compound 31). Bulky groups like naphthalene (compound in ) reduce synthetic yields but enhance crystallinity.
  • Synthetic Efficiency : Alkylamine couplings (e.g., compound 30) achieve higher yields (>80%) compared to hydroxylated or sterically hindered analogues (e.g., compound 31: 54%) .

Physicochemical Properties

  • Melting Points: Derivatives with polar groups (e.g., compound 31: 84°C) exhibit higher melting points than non-polar analogues (e.g., compound 30: 75°C), suggesting stronger intermolecular forces . The target compound’s furan ring may lower its melting point relative to compound 31 due to reduced hydrogen-bonding capacity.
  • Chromatographic Behavior : Rf values correlate with polarity; compound 32 (Rf = 0.65) with an isoleucine ester is less polar than compound 31 (Rf = 0.28) .

Table 2: Activity Profiles of Acetamide Analogues

Compound Structural Features Biological Activity Reference
Target Compound 2-fluorophenoxy, furan-3-yl benzyl Hypothesized: CNS or antimicrobial potential N/A
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) Benzo[d]thiazol, piperazine Gram-positive antibacterial (MIC: <1 µg/mL)
N-(4-Chlorophenyl)-2-(8-quinolyloxy)acetamide Quinoline, 4-chlorophenyl Anticancer (IC50: ~10 µM)
Chalcone Derivatives (51, 52) α,β-unsaturated ketone Anti-inflammatory, anticancer

Key Observations :

  • Antimicrobial Activity : Piperazine and benzo[d]thiazol substituents (e.g., compound 47) enhance gram-positive antibacterial activity, suggesting that the target compound’s furan ring could be optimized for similar effects .
  • Structural Flexibility : Chalcone derivatives (α,β-unsaturated ketones) exhibit broad activity, but acetamides with halogenated aryl groups (e.g., compound in ) show targeted efficacy in cancer models.

Crystallographic and Conformational Analysis

  • Crystal Packing: N-Substituted acetamides (e.g., ) exhibit dihedral angles between aromatic rings (e.g., 60.5°), influencing solubility and binding. The target compound’s 2-fluorophenoxy and furan groups may adopt a similar conformation, affecting pharmacokinetics .
  • Hydrogen Bonding : Intramolecular C–H···O and N–H···O interactions stabilize crystal structures (e.g., compound in ), a feature likely shared by the target compound .

Biological Activity

2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide, with the CAS number 2034350-69-9, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H16FNO3, with a molecular weight of 325.3 g/mol. The presence of a fluorine atom in the phenoxy group is significant as it can enhance the compound's stability and influence its biological interactions.

PropertyValue
Molecular FormulaC19H16FNO3
Molecular Weight325.3 g/mol
CAS Number2034350-69-9

Anticancer Activity

Recent studies have indicated that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, compounds bearing electron-withdrawing groups like fluorine have shown improved binding to targets such as the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival .

In vitro studies on related compounds showed IC50 values ranging from 39 to 48 μM against various cancer cell lines, indicating moderate potency . The mechanism of action often involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, through pathways involving p21 expression .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated activity against various pathogens, including fungi like Fusarium oxysporum. For example, related benzofuranyl acetic acid amides exhibited IC50 values around 0.42 mM against F. oxysporum, suggesting that structural modifications can enhance efficacy against microbial targets .

PPAR Agonist Activity

Research into the pharmacological profile of compounds similar to this compound indicates potential agonist activity for peroxisome proliferator-activated receptors (PPARs). PPARs are critical in regulating glucose metabolism and fatty acid storage. Compounds with halogen substitutions have been linked to increased PPAR-γ activity, which may lead to therapeutic applications in metabolic disorders .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity. For instance, its interaction with PPARs may influence gene expression related to lipid metabolism and inflammation.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameBiological ActivityNotes
2-(2-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamideModerate anticancer activityChlorine substitution impacts reactivity
2-(2-bromophenoxy)-N-(4-(furan-3-yl)benzyl)acetamideAntimicrobial propertiesBromine may enhance lipophilicity
2-(2-methylphenoxy)-N-(4-(furan-3-yl)benzyl)acetamideLower efficacy in PPAR activationMethyl group reduces binding affinity

The incorporation of fluorine in the structure of this compound enhances its stability and may improve its interaction with biological targets compared to derivatives with chlorine or bromine.

Case Studies

  • Anticancer Efficacy : A study exploring various phenoxy derivatives found that those with fluorine exhibited enhanced apoptosis induction in cancer cell lines through EGFR modulation.
  • PPAR Activation : In vivo studies on analogs demonstrated that halogenated phenoxy compounds could significantly increase glucose uptake and exhibit anti-inflammatory effects by activating PPAR pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.